3-((4-phenethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[[4-(2-phenylethyl)-5-(1-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4OS2/c1-19(21-12-6-3-7-13-21)32-25-28-27-24(29(25)17-16-20-10-4-2-5-11-20)18-30-22-14-8-9-15-23(22)33-26(30)31/h2-15,19H,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIJFWUZVZNZKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-phenethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one represents a class of triazole derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into three key components:
- Triazole Ring : Known for its role in various biological activities including antifungal and antibacterial properties.
- Benzo[d]thiazole Moiety : Associated with anticancer and antimicrobial activities.
- Phenethyl and Phenylethyl Substituents : These groups enhance the lipophilicity and bioavailability of the compound.
The empirical formula is , with a molecular weight of approximately 378.48 g/mol.
Antimicrobial Activity
Research indicates that triazole derivatives, including the compound , exhibit significant antimicrobial properties. The mechanism typically involves:
- Inhibition of Fungal Ergosterol Biosynthesis : Triazoles inhibit the enzyme lanosterol demethylase, disrupting fungal cell membrane integrity.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole-based compounds:
- Cell Proliferation Inhibition : Compounds similar to this one have shown to inhibit proliferation in various cancer cell lines, including breast and colon cancer cells.
Anti-inflammatory Effects
Triazoles have been reported to possess anti-inflammatory properties through modulation of inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
Benzo[d]thiazol-2(3H)-one vs. Quinazolin-4(3H)-one
The target compound’s benzo[d]thiazol-2(3H)-one moiety differs from quinazolinone derivatives like 3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one (VIIs) .
Triazole-Thioether Linkages
Compounds such as 5-{[(4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-(4-methylphenyl)amino-1,3,4-thiadiazole () replace the benzothiazolone with a thiadiazole ring . The thioether bridge in these analogs is critical for stabilizing interactions with enzyme active sites, a feature likely shared by the target compound.
Substituent Effects on Bioactivity
Phenethyl vs. Trifluoromethylbenzyl Groups
The phenethyl group at N4 of the target compound contrasts with the 4-trifluoromethylbenzyl substituent in VIIs .
(1-Phenylethyl)thio vs. Pyridinyl Thioethers
The (1-phenylethyl)thio substituent at C5 differs from pyridinyl-thioether groups in compounds like 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile () . Pyridinyl groups can participate in hydrogen bonding, while aromatic thioethers (e.g., phenethyl) may enhance π-π stacking interactions.
Antimicrobial and Antifungal Potency
The quinazolinone derivative VIIs exhibits EC50 values of 22.1 μg/mL against Xanthomonas axonopodis, surpassing commercial bactericides . Similarly, 1-((4-ethyl-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one () shows MIC values of 31.25 μg/mL against Pseudomonas aeruginosa .
Physicochemical Properties
The molecular weight of the target compound is estimated to exceed 450 g/mol (based on ’s analog with MW 436.5) , which may influence solubility and bioavailability. Substituents like phenethyl could increase logP values compared to methyl or pyridinyl groups.
Triazole-Thiol Alkylation
The target compound’s synthesis likely parallels methods used for analogs:
Base-mediated alkylation : As seen in , cesium carbonate in DMF facilitates thiolate formation, followed by reaction with halides (e.g., benzothiazolone-methyl bromide) .
Catalytic approaches : InCl3-catalyzed reactions () may improve yields for challenging substitutions .
Comparative Data Table
Q & A
Q. What are the optimal synthetic pathways and reaction conditions for preparing this compound with high purity?
The synthesis involves multi-step organic reactions, including cyclization of thiosemicarbazides and thioether formation. Key steps include:
- Mannich base formation : Intramolecular cyclization of 1,4-disubstituted thiosemicarbazides under reflux in ethanol .
- Thioether linkage : Reaction of intermediates with sodium monochloroacetate in aqueous medium, followed by acidification .
- Catalytic optimization : Use of Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C enhances reaction rates and selectivity . Purification via recrystallization (e.g., ethanol/water mixtures) or chromatography is critical for achieving >95% purity .
Q. How can structural integrity and purity be validated post-synthesis?
Methodological approaches include:
- Spectroscopic characterization :
- ¹H/¹³C NMR : Confirms substituent positions and stereochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm, thioether protons at δ 3.5–4.2 ppm) .
- IR spectroscopy : Detects functional groups (e.g., C=S stretch at 650–750 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
- Chromatographic analysis : TLC/HPLC monitors reaction progression and purity .
Q. What are the primary biological screening assays for this compound?
Initial evaluations focus on:
- Antimicrobial activity : Disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values typically <50 µg/mL for active derivatives .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How do substituent variations (e.g., phenethyl vs. chlorobenzyl groups) impact biological activity?
Comparative studies of analogs reveal:
- Enhanced antimicrobial activity : Chlorobenzyl-substituted derivatives show 2–3x lower MIC values compared to phenethyl analogs due to increased lipophilicity .
- Anticancer selectivity : Substitutions at the triazole C-5 position (e.g., thiophene vs. phenyl) modulate apoptosis induction via caspase-3 activation .
- Data contradictions : Some phenethyl derivatives exhibit lower cytotoxicity (IC₅₀ >100 µM) despite structural similarity, suggesting steric hindrance limits target binding .
Q. What computational methods are used to elucidate the mechanism of action?
Advanced strategies include:
- Molecular docking : Predicts binding affinities to targets like EGFR (ΔG ≈ -9.2 kcal/mol) or bacterial dihydrofolate reductase (ΔG ≈ -8.5 kcal/mol) .
- DFT calculations : Analyzes electronic properties (e.g., HOMO-LUMO gaps ≈4.1 eV) to correlate reactivity with bioactivity .
- MD simulations : Evaluates stability of ligand-enzyme complexes over 100 ns trajectories .
Q. How can discrepancies in biological activity data between in vitro and in vivo models be resolved?
Methodological considerations:
- Pharmacokinetic profiling : Assess bioavailability (e.g., AUC₀–₂₄ ≈ 12 µg·h/mL in murine models) and metabolic stability using LC-MS .
- Formulation optimization : Nanoencapsulation (e.g., PLGA nanoparticles) improves solubility and reduces off-target effects in vivo .
- Target validation : CRISPR-Cas9 knockout of putative targets (e.g., HSP90) confirms on-mechanism activity .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Ethanol, reflux, 6 h | 70–85 | |
| Thioether formation | Na monochloroacetate, H₂O, 70°C | 65–75 | |
| Catalytic coupling | Bleaching Earth Clay, PEG-400, 80°C | 80–90 |
Q. Table 2. Biological Activity of Structural Analogs
| Substituent (R) | MIC (µg/mL) | IC₅₀ (µM) | Target |
|---|---|---|---|
| 4-Chlorobenzyl | 12.5 | 18.2 | EGFR |
| Phenethyl | 25.0 | >100 | HSP90 |
| Thiophen-2-yl | 6.3 | 14.7 | DHFR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
